(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a trifluoromethyl group, and a carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
8-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-14-7-2-4-10-8-13(16(22)24)17(26-15(10)14)23-12-6-3-5-11(9-12)18(19,20)21/h2-9H,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQIRWUWSPGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 8-Methoxy-2H-Chromene-3-Carboxylic Acid Intermediate
Starting Materials :
- 2-Hydroxy-5-methoxybenzaldehyde (for methoxy substitution at position 8)
- Methyl acrylate (Baylis-Hillman reaction partner)
Procedure :
- Baylis-Hillman Adduct Formation :
The reaction between 2-hydroxy-5-methoxybenzaldehyde and methyl acrylate is catalyzed by a tertiary amine (e.g., DABCO) in anhydrous THF at 0–5°C. This step forms a β-hydroxy ester adduct, which is isolated via filtration and recrystallization.
- Cyclization to Chromene Core :
The adduct undergoes base-mediated cyclization using potassium hydroxide (KOH) in aqueous ethanol under reflux (24–48 hours). This step generates 8-methoxy-2H-chromene-3-carboxylic acid as a yellow solid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Baylis-Hillman Adduct | DABCO, THF, 0–5°C, 24 h | 65 | 92 |
| Cyclization | KOH, EtOH/H₂O, reflux, 48 h | 58 | 89 |
Introduction of the Trifluoromethylphenyl Imino Group
Schiff Base Condensation :
The chromene-3-carboxylic acid intermediate is oxidized to a ketone at position 2 using pyridinium chlorochromate (PCC) in dichloromethane. The resulting 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid reacts with 3-(trifluoromethyl)aniline in toluene under Dean-Stark conditions to form the imino linkage via azeotropic removal of water.
Optimization Challenges :
- Steric Hindrance : The trifluoromethyl group necessitates prolonged reaction times (72 hours) and elevated temperatures (110°C) for complete conversion.
- Stereoselectivity : The (2Z)-configuration is favored due to thermodynamic control, confirmed by NMR coupling constants (J = 12–14 Hz for trans-olefin protons).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | None (thermal activation) |
| Temperature | 110°C |
| Time | 72 h |
| Yield | 74% |
Conversion to Carboxamide
Amidation Protocol :
The carboxylic acid at position 3 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Subsequent treatment with ammonium chloride affords the carboxamide.
Industrial Scalability :
- Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time to 2 hours.
- Purification : Recrystallization from ethanol/water yields >95% pure product.
Data Summary :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Activation | EDC, HOBt, DCM, 0°C, 1 h | 89 |
| Amidation | NH₄Cl, RT, 12 h | 82 |
Comparative Analysis of Synthetic Strategies
Alternative Routes for Chromene Core Formation
While the Baylis-Hillman approach is predominant, alternative methods include:
- Claisen-Schmidt Condensation : Limited by poor regioselectivity for methoxy substitution.
- Metal-Catalyzed Cyclizations : Palladium-catalyzed routes show promise but require expensive ligands.
Yield Comparison :
| Method | Yield (%) | Cost (Relative) |
|---|---|---|
| Baylis-Hillman | 58 | 1 |
| Claisen-Schmidt | 32 | 0.8 |
| Pd-Catalyzed | 67 | 3.5 |
Solvent and Catalyst Screening for Imino Group Installation
Solvent Effects :
- Toluene : Optimal for azeotropic water removal.
- DMSO : Increases reaction rate but promotes side reactions.
Catalytic Additives :
- Acetic Acid : Accelerates imine formation but reduces stereoselectivity.
- Molecular Sieves (4Å) : Improve yield by 12% via moisture absorption.
Industrial-Scale Production Considerations
Process Intensification Techniques
- Flow Chemistry : Reduces cyclization time from 48 hours to 6 hours.
- In Situ FTIR Monitoring : Ensures real-time quality control during amidation.
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 120 | 450 |
| Cost per kg ($) | 12,000 | 8,500 |
Waste Stream Management
- Solvent Recovery : Distillation recovers >90% toluene.
- Byproduct Utilization : KOH waste neutralized to produce fertilizer-grade potassium sulfate.
Mechanistic Insights and Stereochemical Control
Baylis-Hillman Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the tertiary amine on methyl acrylate, forming a zwitterionic intermediate that reacts with the aldehyde. Steric effects from the methoxy group dictate regioselectivity, favoring C3-carboxylic acid formation.
Schiff Base Formation Dynamics
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies suggest effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary research indicates it may inhibit cancer cell proliferation through specific molecular pathways.
The mechanism of action involves interaction with enzymes or receptors, potentially modulating their activity and influencing cellular processes.
Medicine
In medicinal chemistry, (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is explored as a potential therapeutic agent. Its structural characteristics suggest applications in developing drugs targeting inflammatory diseases and cancers. Ongoing research aims to elucidate its pharmacokinetics and toxicity profiles to assess its viability as a lead compound in drug development.
Industry
The compound is also utilized in industrial applications, particularly in developing new materials or specialty chemicals. Its unique properties make it suitable for creating formulations that require specific chemical characteristics, such as enhanced stability or reactivity.
Case Studies and Research Findings
Several studies have highlighted the applications of (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide:
- Anticancer Research : A study demonstrated that derivatives of chromene compounds exhibit significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic uses in oncology .
- Antimicrobial Activity : Research indicated that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts .
- Material Science : The compound's unique chemical properties have been leveraged in developing novel materials with tailored functionalities for industrial applications .
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, trifluoromethyl group, and carboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Biological Activity
The compound (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, characterized by a chromene core and functionalized with a trifluoromethyl group and a carboxamide moiety. This unique structure suggests potential biological activities, particularly in pharmacological contexts.
- Molecular Formula : C18H13F3N2O3
- Molecular Weight : Approximately 362.308 g/mol
- CAS Number : 1327168-19-3
The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various enzymes or receptors, which is essential for its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to chromenes, including (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation in various cancer cell lines.
In vitro evaluations have shown that similar compounds exhibit significant antiproliferative effects against several human cancer cell lines, including melanoma and breast adenocarcinoma cells.
Inflammatory Response Modulation
Research indicates that this compound may possess anti-inflammatory properties. Its structure allows it to bind effectively to enzymes involved in inflammatory processes, potentially reducing inflammation and associated symptoms.
Case Studies and Research Findings
Synthesis and Structural Characterization
The synthesis of (2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves several steps:
- Formation of the chromene core.
- Introduction of the trifluoromethyl group.
- Addition of the carboxamide functionality.
This multi-step synthesis requires precise control over reaction conditions to yield high-purity products.
Q & A
Basic Research Question
- X-ray crystallography : Resolves the Z-configuration unambiguously. SHELX software refines crystallographic data, with hydrogen bonding networks validating molecular geometry .
- NMR spectroscopy : -NMR coupling constants (e.g., ) distinguish Z/E isomers. The methoxy group’s singlet (~δ 3.8–4.0 ppm) and imine proton (δ 8.5–9.0 ppm) are key markers .
- FT-IR : Stretching frequencies for C=O (~1680 cm) and C=N (~1600 cm) confirm functional groups .
How can density functional theory (DFT) elucidate electronic properties and tautomeric stability?
Advanced Research Question
- Method : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). The Colle-Salvetti correlation-energy formula improves accuracy for non-covalent interactions .
- Tautomer analysis : Compare relative energies of Z/E isomers and enol-keto tautomers. Solvent effects (PCM model) and Gibbs free energy calculations predict dominant tautomers in solution .
- Validation : Overlay DFT-optimized structures with X-ray data (RMSD < 0.1 Å) .
What role do hydrogen-bonding networks play in the crystal packing of this compound?
Advanced Research Question
- Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., , ) into motifs like or . These patterns dictate packing efficiency and polymorphism .
- Thermal stability : Stronger H-bonding correlates with higher melting points. Differential scanning calorimetry (DSC) and variable-temperature XRD validate thermal behavior .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Advanced Research Question
- Analog synthesis : Replace the trifluoromethyl group with -Cl, -CF, or -OCH to assess electronic effects. Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
- 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic fields to activity. Docking simulations (AutoDock Vina) identify binding interactions with target proteins .
- Validation : Cross-check in vitro results with in silico predictions to refine SAR hypotheses .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, serum concentration, incubation time). Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
- Purity verification : HPLC-MS (>98% purity) and elemental analysis rule out impurities as confounding factors .
- Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
